Boc-D-serine benzylamide
Description
Significance of Chiral Amino Acid Derivatives in Asymmetric Synthesis
Chiral amino acid derivatives are indispensable tools in asymmetric synthesis, the process of selectively creating one enantiomer of a chiral product. sioc-journal.cn They can be utilized as chiral auxiliaries, temporary components of a molecule that direct the stereochemical outcome of a reaction, or as chiral building blocks that are incorporated into the final product. nih.govrsc.org The development of novel chiral organocatalysts, often derived from amino acids, has further expanded the toolkit for practical asymmetric synthesis. rsc.org The wide-ranging applications of chiral α-amino acid derivatives in the pharmaceutical and fine chemical industries have spurred the development of numerous synthetic methods to access these valuable compounds. sioc-journal.cn
Role of Protected Serine Derivatives in Advanced Organic Transformations
Serine, with its primary alcohol side chain, offers a versatile handle for a variety of chemical modifications. However, the reactivity of its amino and carboxyl groups necessitates the use of protecting groups to ensure selective transformations. Protected serine derivatives are crucial intermediates in the synthesis of a wide array of complex molecules, including peptides, peptidomimetics, and natural products. rsc.orgcore.ac.uk The choice of protecting group is critical and can influence the solubility, stability, and reactivity of the serine derivative. core.ac.ukchemimpex.com For instance, the tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many reaction conditions but can be readily removed with acid. guidechem.com Various protecting groups for the hydroxyl side chain have also been developed to allow for orthogonal protection strategies, enabling the selective modification of different parts of the molecule. core.ac.uk
Overview of N-tert-Butoxycarbonyl-D-serine Benzylamide in Scholarly Literature
N-tert-Butoxycarbonyl-D-serine benzylamide, commonly referred to as Boc-D-serine benzylamide, is a chiral amino acid derivative that incorporates a Boc-protected amine, a D-serine core, and a benzylamide at the C-terminus. This specific combination of features makes it a valuable intermediate in several synthetic applications. The Boc group provides robust protection for the amine, while the benzylamide moiety can influence the compound's physical properties and may be involved in subsequent chemical transformations. The D-configuration of the serine backbone introduces a specific stereocenter, making it a useful building block for the synthesis of non-natural peptides and other chiral molecules. It is identified by the CAS Number 1253790-58-7. clearsynth.com
Physicochemical Properties of this compound
The physical and chemical properties of this compound are fundamental to its application in organic synthesis.
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₄ lgcstandards.com |
| Molecular Weight | 294.35 g/mol ncats.io |
| Appearance | White to off-white crystalline powder |
| IUPAC Name | tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate clearsynth.com |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 |
| InChI Key | CTFYHNRRPGOYJS-GFCCVEGCSA-N |
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of Boc-D-serine with benzylamine (B48309). This amide bond formation can be achieved using various coupling reagents common in peptide synthesis. One documented route involves the reaction of N-Boc-O-methyl-D-serine with benzylamine to form the corresponding amide. google.com
Characterization of the compound relies on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the Boc group, the serine backbone, and the benzylamide moiety.
Mass Spectrometry: This technique is employed to verify the molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the amide and carbamate (B1207046) carbonyls and the hydroxyl group.
Applications in Research
This compound serves as a key intermediate in the synthesis of various molecules, particularly in the context of medicinal chemistry. For instance, it has been documented as an intermediate in the synthesis of Lacosamide, an anticonvulsant medication. google.com In this process, the Boc group is removed, and the resulting amine is acetylated. The hydroxyl group is then methylated to yield the final product. This highlights the utility of this compound as a scaffold that allows for sequential, selective modifications at its different functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-58-7 | |
| Record name | Boc-D-serine benzylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-D-Serine Benzylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Strategies for N Tert Butoxycarbonyl D Serine Benzylamide
Stereoselective Amidation Approaches to Benzylamides of D-Serine Derivatives
The formation of the amide bond between the carboxyl group of a D-serine derivative and benzylamine (B48309) is a critical step that dictates the yield and stereochemical integrity of the final product. Various amidation strategies have been employed, ranging from well-established peptide coupling methods to the application of advanced reagents.
Classical Peptide Coupling Reagents in Benzylamide Formation
Traditional peptide coupling reagents have been instrumental in the synthesis of amides. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used to activate the carboxylic acid of Boc-D-serine. americanpharmaceuticalreview.com This activation facilitates nucleophilic attack by benzylamine. To mitigate the risk of racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpharmaceuticalreview.compeptide.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at controlled temperatures, starting at 0–5°C and gradually warming to room temperature. These classical methods can provide good to high yields, often in the range of 70–85%, after purification by column chromatography.
Another classical approach involves the mixed anhydride (B1165640) method, which has been utilized in the synthesis of related serine derivatives. google.com While effective, these older methods can sometimes lead to challenges in purification and potential side reactions, including racemization. americanpharmaceuticalreview.comgoogle.com
Application of Modern Coupling Agents (e.g., T3P®) in Amide Bond Formation
Modern coupling agents offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Propylphosphonic anhydride (T3P®) has emerged as a powerful reagent for amide bond formation, known for its high yields and low rates of epimerization, especially when used with a base like pyridine (B92270). americanpharmaceuticalreview.comresearchgate.netrsc.org The byproducts of T3P® are water-soluble, simplifying the purification process through simple aqueous extractions. americanpharmaceuticalreview.comresearchgate.net This makes it a "greener" alternative to many classical reagents. rsc.org
Other modern coupling agents include uronium and phosphonium (B103445) salts like HATU, HBTU, and PyBOP. peptide.comjpt.comsigmaaldrich.com These reagents are highly efficient and minimize racemization, making them suitable for complex peptide syntheses. jpt.comsigmaaldrich.com For instance, HATU is known to react faster and with less epimerization compared to HBTU. peptide.com The choice of a modern coupling agent often depends on the specific substrates and the desired balance between cost, reactivity, and ease of handling. jpt.comdigitellinc.com
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective. americanpharmaceuticalreview.com | Potential for racemization, formation of insoluble urea (B33335) byproducts (DCC). americanpharmaceuticalreview.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. jpt.com | More expensive, may require stricter handling. jpt.com |
| Uronium Salts | HATU, HBTU, TBTU | Excellent efficiency, low side-product formation. peptide.comjpt.com | Can be more costly than classical reagents. digitellinc.com |
| Triazole-Based | T3P® | High efficiency, low toxicity, reduced racemization, water-soluble byproducts. americanpharmaceuticalreview.comresearchgate.netjpt.com | May require specific bases like pyridine for optimal performance. researchgate.net |
Optimization of Reaction Conditions for Enhanced Enantiopurity
Maintaining the stereochemical integrity of the chiral center in D-serine is paramount during the synthesis of Boc-D-serine benzylamide. Racemization can occur during the activation of the carboxylic acid, leading to a loss of enantiopurity. americanpharmaceuticalreview.comcreative-peptides.com Several strategies can be employed to optimize reaction conditions and minimize this issue.
The choice of solvent, base, and temperature plays a crucial role. For instance, using a non-polar solvent can sometimes reduce the rate of racemization. The addition of additives like HOBt or its analogs can suppress racemization by forming less reactive intermediates. peptide.comcreative-peptides.com Modern coupling reagents like T3P® in combination with pyridine have been shown to be particularly effective at minimizing epimerization. americanpharmaceuticalreview.comresearchgate.net
Furthermore, controlling the reaction temperature is critical; lower temperatures generally favor the desired stereochemical outcome. acs.org Adjusting the stoichiometry of the reagents and the reaction time can also impact the enantiopurity of the final product. acs.org In some cases, purification techniques such as chiral chromatography or the formation of diastereomeric salts can be employed to enhance the enantiomeric excess of the product. acs.org For example, the use of phosphoric acid to form a salt with a related amine intermediate has been shown to significantly improve both chemical and chiral purity. acs.org
Precursor Derivatization: Methodologies for D-Serine Functionalization
The synthesis of this compound begins with the appropriate functionalization of the D-serine precursor. This involves protecting the alpha-amino group and potentially modifying the side-chain hydroxyl group.
N-Protection Strategies for the D-Serine Alpha-Amino Group
The protection of the alpha-amino group of D-serine is a crucial first step to prevent its participation in unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.
The introduction of the Boc group is typically achieved by reacting D-serine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com Common conditions involve dissolving D-serine in an aqueous solution of a base like sodium hydroxide, maintaining a pH of 9-10, and then adding Boc anhydride. The reaction is often stirred at a slightly elevated temperature to ensure complete reaction. An alternative to aqueous basic conditions is the use of organic solvents, though the aqueous method is often preferred for its simplicity and efficiency. google.com Other protecting groups, such as the benzyloxycarbonyl (Cbz) group, have also been used for D-serine, but the Boc group remains a popular choice for its specific deprotection characteristics. google.com
O-Functionalization and Other Side-Chain Modifications of D-Serine Precursors
The hydroxyl group in the side chain of D-serine is a reactive site that can be functionalized or protected depending on the synthetic strategy. In the direct synthesis of this compound, the hydroxyl group may be left unprotected if the coupling conditions are selective enough for the carboxyl group. However, in other synthetic routes, particularly those involving multiple steps, protection of the hydroxyl group is often necessary. peptide.com
Common protecting groups for the serine hydroxyl group include benzyl (B1604629) (Bzl) and tert-butyl (tBu) ethers. peptide.com These groups prevent the hydroxyl from interfering with subsequent reactions. O-methylation is another important modification, particularly in the synthesis of related compounds like Lacosamide, where the hydroxyl group is converted to a methoxy (B1213986) group using reagents like methyl iodide or dimethyl sulfate. google.com
Orthogonal Protecting Group Strategies in Multistep Synthesis
In the multistep synthesis of complex molecules derived from amino acids like D-serine, orthogonal protecting groups are essential tools for achieving chemoselectivity. wikipedia.org A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a specific synthetic step. wikipedia.org The core principle of an orthogonal strategy is the use of multiple protecting groups within the same molecule, where each group can be removed under distinct chemical conditions without affecting the others. organic-chemistry.org This allows for the sequential deprotection and reaction of specific functional sites, which is fundamental in the synthesis of peptides and other complex natural products. wikipedia.orgorganic-chemistry.org
For a molecule like N-tert-Butoxycarbonyl-D-serine benzylamide, which possesses an amino group, a hydroxyl group, and a carboxyl group (initially), a robust protecting group strategy is paramount. The N-terminus is protected by the acid-labile tert-Butoxycarbonyl (Boc) group. organic-chemistry.org The synthesis of the final benzylamide requires the activation of the C-terminal carboxylic acid of Boc-D-serine for amide bond formation with benzylamine. google.com The hydroxyl group of the serine side chain may also require protection, depending on the reaction conditions used in subsequent steps.
A common orthogonal partner to the acid-labile Boc group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgorganic-chemistry.org For instance, if a synthetic route required modification of a different part of the molecule under basic conditions, the Boc group would remain intact while the Fmoc group could be selectively cleaved. organic-chemistry.org Another strategy involves pairing the Boc group with a protecting group removable by hydrogenolysis, such as the benzyl (Bzl) group, often used to protect hydroxyl or carboxyl functions. rsc.org While both Boc and Bzl groups can be cleaved by acid, the conditions differ in severity, with Boc being removed by moderate acids like trifluoroacetic acid (TFA), whereas Bzl ether cleavage typically requires stronger acids or catalytic hydrogenation. researchgate.net
In the context of synthesizing precursors to N-tert-Butoxycarbonyl-D-serine benzylamide, such as orthogonally protected diaminopropanoic acid from a D-serine template, the pairing of Boc and Fmoc groups is a well-established strategy. mdpi.comnih.gov For example, the α-amino group might be protected with Fmoc while another functionality is protected with Boc, allowing for selective deprotection and elaboration of the molecule. mdpi.comnih.gov
The table below summarizes key protecting groups and their cleavage conditions, illustrating the principle of orthogonality relevant to the synthesis of Boc-D-serine derivatives.
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Amine | Mild Acid (e.g., TFA) | Fmoc, Cbz, Bzl, TBDMS |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | Boc, Cbz, Bzl, TBDMS |
| Carboxybenzyl | Cbz, Z | Amine | Catalytic Hydrogenolysis, Strong Acid | Fmoc, TBDMS |
| Benzyl | Bzl | Hydroxyl, Carboxyl | Catalytic Hydrogenolysis, Strong Acid | Fmoc, TBDMS |
| tert-Butyldimethylsilyl | TBDMS | Hydroxyl | Fluoride ion (e.g., TBAF) | Boc, Fmoc, Cbz, Bzl |
This strategic selection of protecting groups enables chemists to navigate complex synthetic pathways with precision, ensuring that the desired transformations occur only at the intended locations within the molecule.
Chemoenzymatic and Biocatalytic Approaches to N-tert-Butoxycarbonyl-D-serine Benzylamide Synthesis
Chemoenzymatic and biocatalytic methods represent a powerful and increasingly utilized strategy in modern organic synthesis, offering high levels of selectivity under mild reaction conditions. sci-hub.se These approaches leverage the inherent ability of enzymes to catalyze reactions with exceptional chemo-, regio-, and stereoselectivity, which can be difficult to achieve with traditional chemical catalysts. sci-hub.se
In the synthesis of chiral molecules like N-tert-Butoxycarbonyl-D-serine benzylamide, enzymes can play a crucial role. For instance, lipases are widely used for the kinetic resolution of racemic mixtures or for the enantioselective acylation and deacylation of alcohols and amines. Lipase from Pseudomonas cepacia has been successfully used in the stereospecific resolution of related chiral amino alcohols, demonstrating the potential for enzymatic methods to furnish enantiomerically pure intermediates. researchgate.net Such an approach could be envisioned for the resolution of a racemic serine derivative at an early synthetic stage.
Furthermore, enzymes can be used to perform specific transformations on protected amino acid derivatives. A study on the transgalactosylation of various serine and threonine derivatives catalyzed by β-galactosidase from Escherichia coli demonstrated that N-protected serine esters are viable substrates for enzymatic modification. nih.gov Specifically, N-tert-butoxycarbonyl serine methyl ester was shown to undergo enzymatic galactosylation of its hydroxyl side chain. nih.gov This highlights the compatibility of the Boc protecting group with certain enzymatic transformations and opens avenues for the chemoenzymatic synthesis of glycosylated analogs of this compound.
The table below outlines potential enzymatic approaches and their applications in the synthesis of chiral serine derivatives.
| Enzyme Class | Specific Enzyme Example | Reaction Type | Application in Serine Derivative Synthesis |
| Hydrolases (Lipases) | Lipase from Pseudomonas cepacia | Enantioselective hydrolysis/esterification | Kinetic resolution of racemic serine precursors; Enantioselective protection/deprotection of the hydroxyl group. researchgate.net |
| Hydrolases (Proteases) | Subtilisin | Amide bond formation | Catalyzing the coupling of Boc-D-serine with benzylamine under specific conditions. |
| Transferases (Glycosyltransferases) | β-galactosidase from E. coli | Transglycosylation | Selective glycosylation of the side-chain hydroxyl group of a Boc-serine derivative. nih.gov |
| Oxidoreductases | Alcohol Dehydrogenase | Oxidation | Selective oxidation of the primary alcohol in the serine side chain to an aldehyde, if desired. |
The integration of biocatalysis into the synthetic route towards N-tert-Butoxycarbonyl-D-serine benzylamide can lead to more efficient and environmentally benign processes. sci-hub.se By combining the precision of enzymatic catalysts with the versatility of traditional organic reactions, chemoenzymatic strategies provide a sophisticated toolkit for constructing complex and chirally pure molecules.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolding
N-tert-Butoxycarbonyl-D-serine Benzylamide as a Key Building Block in Peptide and Peptidomimetic Chemistry
The unique structural features of Boc-D-serine benzylamide make it a valuable building block in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides.
This compound serves as a fundamental component in the assembly of both linear and cyclic peptides. The Boc protecting group is stable under various reaction conditions but can be readily removed to allow for the formation of peptide bonds with other amino acids. This controlled reactivity is essential for the stepwise synthesis of complex peptide sequences.
The synthesis of these peptides often involves coupling reactions mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). The process typically involves dissolving Boc-D-serine in a suitable solvent, followed by the addition of the coupling agents and benzylamine (B48309) to form the amide bond. This methodology allows for the efficient incorporation of the D-serine benzylamide moiety into a growing peptide chain.
Furthermore, the serine hydroxyl group can be a site for further modification or for creating cyclic structures. For instance, cyclization can be achieved by forming a covalent bond between the serine side chain and another part of the peptide, a strategy used to enhance the stability and biological activity of the resulting peptide. chapman.edu
Constraining the conformation of a peptide is a common strategy in medicinal chemistry to improve its binding affinity, selectivity, and metabolic stability. This compound and its derivatives are instrumental in creating these constrained analogs. nsf.govresearchgate.net
One approach involves intramolecular cyclization reactions. For example, a Mitsunobu reaction can be employed between an N-aminated residue and the D-serine side chain to form cyclic peptidomimetics like pyrazolidinone scaffolds. nsf.gov This covalent tethering restricts the peptide's flexibility, locking it into a specific conformation that can be designed to fit optimally into the binding site of a biological target. nsf.gov Research has shown that incorporating D-amino acids, such as D-serine, into peptide backbones can induce specific secondary structures like β-sheets. nsf.gov
The development of conformationally constrained peptide analogs has led to the creation of potent and selective ligands for various biological targets. For instance, cyclic peptides designed to mimic the binding loop of a natural ligand have shown significantly improved binding affinity for their target proteins. chapman.edu
Incorporation into Linear and Cyclic Peptide Structures
Utility in the Synthesis of Biologically Active Compounds
The versatility of this compound extends to its use as a key intermediate in the synthesis of various biologically active compounds, including approved pharmaceuticals.
This compound is a crucial intermediate in several synthetic routes to Lacosamide, an anticonvulsant medication used for the treatment of partial-onset seizures. googleapis.comderpharmachemica.comgoogle.com Lacosamide is chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide. googleapis.com
One synthetic pathway to Lacosamide involves the use of D-serine as the starting material. google.com In a multi-step process, D-serine is first protected with a Boc group and then O-methylated. The resulting N-Boc-O-methyl-D-serine is then reacted with benzylamine to form the corresponding amide. google.com Subsequent deprotection of the Boc group followed by acetylation of the free amine yields Lacosamide. google.com This route highlights the importance of Boc-D-serine derivatives in ensuring the correct stereochemistry of the final product, which is critical for its biological activity.
Different synthetic strategies have been developed to optimize the yield and purity of Lacosamide, with many of them relying on intermediates derived from D-serine. derpharmachemica.comjocpr.comgoogle.com For example, an alternative process involves the amidation of Boc-D-serine with benzylamine, followed by methylation of the hydroxyl group and subsequent acetylation. derpharmachemica.com
| Synthetic Route to Lacosamide | Key Intermediate | Starting Material | Reference |
| Route 1 | N-Boc-O-methyl-D-serine benzylamide | D-Serine | google.com |
| Route 2 | (R)-N-Benzyl-2-N-Boc-amino-3-Hydroxy propanamide | Boc-D-Serine | derpharmachemica.com |
| Route 3 | N-acetyl-D-serine benzylamide | D-Serine | jocpr.comgoogle.com |
The D-serine benzylamide scaffold provides a versatile template for the generation of novel chemical entities in drug discovery programs. researchgate.net By modifying the core structure, chemists can explore the structure-activity relationships (SAR) of a compound series and optimize its pharmacological properties. researchgate.net
For example, in the development of Lacosamide analogs, researchers have synthesized a variety of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives starting from D-serine. researchgate.net These studies have shown that the nature of the substituent at the 3-oxy position can significantly impact the anticonvulsant activity of the compounds. researchgate.netnih.gov This systematic derivatization allows for the fine-tuning of a lead compound's potency and selectivity.
The ability to easily introduce diversity at different positions of the D-serine benzylamide scaffold makes it an attractive starting point for combinatorial chemistry and the creation of compound libraries for high-throughput screening. nih.gov
Intermediate in the Preparation of (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide)
Development of Enzyme Modulators and Inhibitors Utilizing D-Serine Benzylamide Scaffolds
The D-serine scaffold is a key structural motif in the design of molecules that can modulate the activity of enzymes, including acting as inhibitors. This is particularly relevant for enzymes involved in amino acid metabolism and neurotransmission. chemimpex.com
D-serine itself is an important neuromodulator, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in the brain. frontiersin.org The enzymes responsible for its synthesis and degradation, such as serine racemase and D-amino acid oxidase, are attractive targets for the development of drugs to treat neurological and psychiatric disorders. frontiersin.orgfrontiersin.org Derivatives of D-serine can be designed to interact with these enzymes, either as substrates or inhibitors. pnas.org
Furthermore, the serine structure is found in the active site of a major class of enzymes known as serine proteases. Consequently, D-serine derivatives, including those with a benzylamide modification, can be explored as potential inhibitors of these enzymes, which are implicated in a wide range of diseases. scispace.com The benzylamide group itself is a scaffold that has been extensively investigated for developing serine protease inhibitors. scispace.com The design of multivalent inhibitors, where multiple inhibitor moieties are linked to a common scaffold, has also been explored to enhance potency and selectivity. nih.gov
Exploration of Other Enzyme Systems and Ligand Interactions
The utility of D-serine and its derivatives extends beyond serine protease inhibition to other critical enzyme and receptor systems, particularly in the central nervous system.
D-amino acid oxidase (DAAO): D-serine is a primary target for the flavoenzyme D-amino acid oxidase (DAAO), which is responsible for its catabolism. frontiersin.org The interaction between D-serine and DAAO is a key regulatory point for controlling D-serine levels in the brain. frontiersin.org Understanding this interaction is crucial, as modulating DAAO activity can impact neurotransmission. For example, the protein pLG72 binds to human DAAO (hDAAO) and induces its inactivation and degradation, thereby preserving the levels of cytosolic D-serine. frontiersin.org This suggests that molecules designed from a D-serine scaffold could potentially be developed to modulate DAAO activity.
Serine Racemase (SR): In the brain, D-serine is synthesized from L-serine by the enzyme serine racemase (SR). nih.govpnas.org This enzyme is pivotal because D-serine is the primary endogenous co-agonist for the 'glycine site' of N-methyl-D-aspartate (NMDA) receptors, which are fundamental to excitatory neurotransmission, learning, and memory. frontiersin.orgnih.govnih.gov The activity of serine racemase itself is subject to complex regulation. For instance, it can be activated by glutamate (B1630785) neurotransmission through its interaction with glutamate receptor-interacting protein (GRIP). pnas.org Designing ligands that could influence the SR-GRIP interaction or directly modulate SR activity is an active area of research. Derivatives built upon a D-serine framework could serve as probes or potential modulators in this system.
Ligand-Receptor Interactions: D-serine is a potent activator of the NMDA receptor, often more so than glycine (B1666218). nih.govnih.gov Therefore, derivatives of D-serine are of significant interest for developing ligands that can modulate NMDA receptor function. The structural components of this compound—the D-serine core, the protected amine, and the amidated carboxyl—offer a template for creating novel NMDA receptor ligands. The benzylamide moiety, for example, could be varied to explore hydrophobic interactions in the receptor's binding pocket, potentially leading to agonists or antagonists with unique pharmacological profiles.
The table below summarizes the key enzymes and receptors that interact with D-serine and its derivatives, highlighting the potential applications for scaffolds like this compound.
Table 1: Enzyme and Receptor Interactions of D-Serine Derivatives| Target System | Role of D-Serine/Derivatives | Potential Application for Scaffolds | Key Findings |
|---|---|---|---|
| Serine Proteases | Competitive inhibitors; increased stability. nih.gov | Design of stable, specific enzyme inhibitors. | Substitution of glycine with D-serine can improve inhibitory activity and proteolytic resistance. nih.gov |
| D-amino acid oxidase (DAAO) | Substrate for catabolism. frontiersin.org | Development of DAAO modulators to control D-serine levels. | The protein pLG72 inhibits hDAAO, preserving cytosolic D-serine. frontiersin.org |
| Serine Racemase (SR) | Product of enzymatic conversion from L-serine. nih.govpnas.org | Design of SR modulators to influence D-serine synthesis. | SR activity is stimulated by its interaction with glutamate receptor-interacting protein (GRIP). pnas.org |
| NMDA Receptors | Potent co-agonist at the 'glycine' site. nih.govnih.gov | Creation of novel ligands (agonists/antagonists) for NMDA receptors. | D-serine is often a more potent co-agonist than glycine for NMDA receptors. nih.gov |
Structure Activity Relationship Sar Studies of N Tert Butoxycarbonyl D Serine Benzylamide Derivatives and Analogs
Conformational Analysis and Bioactive Conformations of Related Benzylamide Scaffolds
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For N-Boc-D-serine benzylamide derivatives, the spatial arrangement of the Boc-protecting group, the D-serine core, and the benzylamide moiety dictates how they interact with biological targets.
Studies on similar peptide-like structures show that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. academie-sciences.fr For instance, the hydroxyl group of the serine residue can form a hydrogen bond with the amide carbonyl, leading to a folded conformation. The bioactive conformation, which is the specific three-dimensional structure a molecule adopts when it binds to its biological target, is often a low-energy conformer. However, the energy required to adopt the bioactive conformation can be overcome by favorable interactions with the target protein. acs.org
The benzylamide group itself contributes to the conformational landscape. The rotational freedom around the C-N bond of the amide and the C-C bond connecting the benzyl (B1604629) group to the amide nitrogen allows for a range of spatial orientations of the phenyl ring. This flexibility can be crucial for fitting into hydrophobic pockets of target proteins. academie-sciences.fr
Impact of Alpha-Amino Protecting Group Modifications on Molecular Recognition
The N-tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions. However, in the context of SAR studies, modifying this group can provide valuable insights into its role in molecular recognition.
The size and electronic properties of the alpha-amino protecting group can significantly influence a molecule's ability to bind to its target. Replacing the Boc group with other carbamates, such as fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz), can alter the steric and electronic profile of the N-terminal region. researchgate.netmdpi.com For example, the aromatic Fmoc group can introduce potential for π-π stacking interactions that are not possible with the aliphatic Boc group.
Studies on various peptide derivatives have shown that even subtle changes in the N-terminal protecting group can lead to significant differences in biological activity. rsc.org This highlights the importance of systematically exploring different protecting groups to optimize molecular recognition.
Influence of Benzylamide Moiety Substitutions on Biological Interactions
Introducing substituents onto the phenyl ring can alter its electronic properties and steric profile. Electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, chloro) can modulate the π-electron density of the ring, affecting its ability to engage in π-π stacking or cation-π interactions. mdpi.comresearchgate.net The position of the substituent (ortho, meta, or para) is also crucial, as it determines the spatial orientation of the functional group and its potential to interact with specific residues in the binding pocket. mdpi.comresearchgate.net
For example, a hydroxyl or amino group can act as a hydrogen bond donor or acceptor, forming specific interactions that can enhance binding affinity. acs.org Halogen atoms, such as fluorine, can improve membrane permeability and metabolic stability, in addition to participating in halogen bonding. acs.org
Structure-activity relationship studies on various benzamide-containing compounds have demonstrated that a systematic exploration of different substituents on the benzyl ring is a powerful strategy for optimizing biological activity. mdpi.comresearchgate.net
Table 1: Effect of Benzylamide Substitutions on Biological Activity (Illustrative)
| Compound | Substitution on Benzylamide | Relative Activity | Potential Interactions |
| Boc-D-serine benzylamide | None | Baseline | Hydrophobic, π-π stacking |
| Analog 1 | 4-Methoxy | Increased | Hydrogen bond acceptor, enhanced hydrophobic |
| Analog 2 | 4-Nitro | Decreased | Electron-withdrawing, potential steric clash |
| Analog 3 | 4-Hydroxy | Increased | Hydrogen bond donor/acceptor |
| Analog 4 | 4-Chloro | Variable | Halogen bonding, altered electronics |
Stereochemical Implications in Derivative Activity and Selectivity
Stereochemistry is a fundamental aspect of molecular recognition, as biological systems are inherently chiral. The D-configuration of the serine backbone in this compound is a non-natural stereochemistry, which can confer unique properties to the molecule.
The use of D-amino acids can increase the metabolic stability of peptides and peptidomimetics by making them resistant to degradation by proteases that typically recognize L-amino acids. mdpi.com Furthermore, the different spatial arrangement of the side chain in a D-amino acid can lead to a completely different binding mode compared to its L-enantiomer. mdpi.com This can result in altered activity, selectivity, or even a complete change in the biological target.
For instance, the incorporation of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which might be crucial for binding to a particular receptor. mdpi.comnih.gov The stereochemistry at the α-carbon of the serine residue dictates the orientation of the hydroxylmethyl side chain and the benzylamide group, which in turn affects their potential interactions with a target protein.
The synthesis of stereochemically pure isomers is therefore essential for accurately assessing the SAR of these compounds. researchgate.netmdpi.com Comparing the activity of the D- and L-isomers, as well as diastereomers if additional chiral centers are present, provides critical information about the stereochemical requirements for optimal biological activity and selectivity. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR studies. researchgate.netuncst.go.ug These methods provide valuable insights into the three-dimensional structure of molecules and their interactions with biological targets, complementing experimental data and guiding the design of new analogs.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. peerj.com For this compound derivatives, docking studies can help identify key amino acid residues in the binding site that interact with the ligand and predict the binding affinity. This information can be used to rationalize the observed SAR and to propose new modifications that could enhance binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. uncst.go.ugpeerj.com These simulations can be used to assess the stability of the binding mode predicted by docking and to identify important conformational changes that may occur upon binding. uncst.go.ugpeerj.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. uncst.go.ugresearchgate.net By identifying key molecular descriptors (e.g., physicochemical properties, structural features) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the optimization of lead structures. uncst.go.ugresearchgate.net
The integration of these computational approaches allows for a more rational and efficient exploration of the chemical space, accelerating the process of identifying potent and selective drug candidates. researchgate.netuncst.go.ug
Table 2: Computational Tools in SAR Studies
| Computational Method | Application in SAR of this compound derivatives |
| Molecular Docking | Predict binding modes and affinities to target proteins. peerj.com |
| Molecular Dynamics (MD) | Assess conformational stability of the ligand-receptor complex. uncst.go.ugpeerj.com |
| 3D-QSAR | Correlate 3D molecular properties with biological activity. uncst.go.ugresearchgate.net |
Advanced Analytical and Characterization Methodologies for N Tert Butoxycarbonyl D Serine Benzylamide and Intermediates
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatography stands as the cornerstone for the analysis of chiral compounds like N-tert-Butoxycarbonyl-D-serine benzylamide. It is indispensable for assessing purity and, crucially, for quantifying the enantiomeric excess, which is a critical quality attribute for chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving the stereoisomers of Boc-D-serine benzylamide. The primary challenge in synthesizing this compound is preventing racemization at the alpha-carbon of the serine backbone. acs.org Chiral HPLC methods are employed to separate the desired D-enantiomer from its L-enantiomer counterpart.
This separation can be achieved through two main strategies:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most direct approach, where the enantiomers are separated on a column that contains a chiral selector. Polysaccharide-based CSPs, such as those coated on a silica (B1680970) support (e.g., Chiral Pak AD-H), are commonly used. acs.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. akjournals.comresearchgate.net For instance, reacting a sample containing both D- and L-serine derivatives with a pure L-enantiomer of a CDA would result in D-L and L-L diastereomeric pairs, which are separable by reversed-phase HPLC.
Research into the synthesis of related compounds, such as Lacosamide, highlights the problem of partial racemization and the necessity of robust HPLC methods to ensure chiral purity above 99%. acs.org In one study, the chiral purity of a key intermediate was successfully enhanced from 93% to over 99% through crystallization, with chiral HPLC being the definitive analytical tool to verify the outcome. acs.org
Table 1: Examples of Chiral HPLC Methodologies
| Analytical Target | HPLC Method | Column | Mobile Phase | Detection | Findings |
|---|---|---|---|---|---|
| Lacosamide Intermediate (structurally similar) | Direct Chiral HPLC | Chiral Pak AD-H (5 µm) | N-hexane with 0.05% diethylamine (B46881) / Isopropyl alcohol | UV (210 nm) | Baseline separation of (R)- and (S)-enantiomers achieved, enabling precise chiral purity determination. acs.org |
| Serine Enantiomers | Indirect via Pre-column Derivatization with OPA/Boc-L-cysteine | Reversed-Phase C8 | Gradient of Aqueous Formic Acid and Acetonitrile | Fluorescence | Effective separation of D- and L-serine derivatives achieved within 40 minutes with good resolution. akjournals.comfrontiersin.org |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another well-established technique for the enantiomeric separation of amino acids and their derivatives. mdpi.com For a compound like this compound or its precursors to be analyzed by GC, it must first be converted into a volatile and thermally stable derivative. oup.comresearchgate.net
The process typically involves:
Derivatization: The amino acid derivative undergoes a chemical reaction to increase its volatility. This often involves acylating the amino group and esterifying the carboxyl group. For serine, the hydroxyl group may also be derivatized. oup.com For example, a two-step derivatization can convert serine into N,O-bis-isobutoxycarbonyl-serine isobutylamide, a volatile compound suitable for GC analysis. oup.com Another common method uses heptafluorobutyl chloroformate (HFBCF) followed by amidation. nih.govnih.gov
Separation: The derivatized mixture is injected into a GC instrument equipped with a chiral stationary phase. Columns like Chirasil-Val (based on L-valine-tert-butylamide polysiloxane) are highly effective for separating derivatized amino acid enantiomers. oup.comnih.gov
This technique is particularly valuable for determining the optical purity of the D-serine starting material or for analyzing intermediates during synthesis. Research has shown that even the four stereoisomers of threonine (which, like serine, has a hydroxyl group) can be fully resolved using this approach after appropriate derivatization. oup.com
Table 2: GC Method for Chiral Amino Acid Analysis
| Analytical Target | Derivatization Method | GC Column | Column Temperature | Findings |
|---|---|---|---|---|
| Serine and Threonine Isomers | N,O-bis-isobutoxycarbonyl derivatization | Chirasil-D-Val | 140 °C | Successful resolution of serine enantiomers and all four threonine isomers. oup.com |
Spectroscopic Characterization for Structural Elucidation of Derivatives
Spectroscopic methods are crucial for confirming the chemical structure of N-tert-Butoxycarbonyl-D-serine benzylamide and its synthetic intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the presence of all expected functional groups. For this compound, characteristic signals would confirm the structure. For example, in ¹H NMR, a large singlet around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group in the Boc protector. Aromatic protons from the benzyl (B1604629) group would appear between 7.2-7.4 ppm. The protons on the serine backbone (α-CH, β-CH₂) and the NH and OH protons would also have distinct chemical shifts and coupling patterns.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragments, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For instance, LC-MS analysis of a triazole derivative of D-serine confirmed the expected mass-to-charge ratio ([M+H]⁺), validating the success of the synthesis step. frontiersin.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Boc: -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.5 (3C) |
| Boc: -C(CH₃)₃ | - | ~80.5 (1C) |
| Serine: α-CH | ~4.3-4.5 (multiplet, 1H) | ~56-58 (1C) |
| Serine: β-CH₂ | ~3.8-4.0 (multiplet, 2H) | ~62-64 (1C) |
| Benzylamide: -CH₂-Ph | ~4.4-4.6 (doublet, 2H) | ~43-45 (1C) |
| Benzylamide: Aromatic C-H | ~7.2-7.4 (multiplet, 5H) | ~127-129 (5C) |
| Benzylamide: Aromatic C-ipso | - | ~138 (1C) |
Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary based on solvent and other experimental conditions. frontiersin.org
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and preferred conformation. For a chiral molecule like this compound, this technique can unequivocally confirm that the serine residue possesses the D-configuration.
The process involves growing a single, high-quality crystal of the compound, which can sometimes be challenging for flexible, linear molecules. uni-regensburg.de The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise electron density map of the molecule. This map reveals the exact spatial arrangement of every atom.
In studies of related complex serine derivatives, X-ray diffraction has been successfully used to determine the structure of key intermediates, providing crucial evidence for reaction mechanisms and stereochemical outcomes. acs.orgunav.edu An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram derived from X-ray data can provide a visual representation of the molecule, including bond lengths, bond angles, and thermal motion of the atoms, confirming the stereochemistry at the chiral center. acs.org
Applications of Advanced Chiral Derivatizing Agents in Spectroscopic and Chromatographic Analysis
Advanced chiral derivatizing agents (CDAs) are instrumental in modern chiral analysis, converting enantiomers into diastereomers that are easily distinguishable by standard chromatographic or spectroscopic techniques. rsc.org This is particularly useful when direct chiral separation is difficult or when enhanced sensitivity is required.
The fundamental principle involves reacting the analyte (e.g., a serine derivative) with an enantiomerically pure CDA. The resulting diastereomers have different physical properties, which allows for their separation and analysis.
Key examples of CDAs and their applications include:
Marfey's Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): FDAA reacts with primary and secondary amino groups via nucleophilic aromatic substitution. rsc.org The resulting diastereomers can be separated by reversed-phase HPLC and are often analyzed by mass spectrometry, including ion mobility mass spectrometry (IMS), which can separate the diastereomeric ions based on their shape and size. rsc.org
(−)-(9-Fluorenyl)ethyl Chloroformate (FLEC): FLEC reacts with primary and secondary amines to form highly stable and fluorescent diastereomers. rsc.org This makes it an excellent choice for analyses requiring high sensitivity, such as quantifying trace amounts of amino acid enantiomers in complex biological samples using UPLC-MS/MS. rsc.org
o-Phthaldialdehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys), to form highly fluorescent isoindole derivatives. akjournals.comresearchgate.net This method is widely used for the pre-column derivatization of amino acids for HPLC analysis with fluorescence detection.
Table 4: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
| Chiral Derivatizing Agent (CDA) | Abbreviation | Target Functional Group | Analytical Technique | Key Feature |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Primary/Secondary Amines | HPLC-UV, LC-MS, IMS | Forms stable diastereomers suitable for multiple detection methods. rsc.org |
| (9-Fluorenyl)ethyl Chloroformate | FLEC | Primary/Secondary Amines | HPLC-Fluorescence, UPLC-MS/MS | Produces highly fluorescent and stable derivatives for sensitive detection. rsc.orgresearchgate.net |
| o-Phthaldialdehyde with a Chiral Thiol (e.g., Boc-L-Cys) | OPA/Chiral Thiol | Primary Amines | HPLC-Fluorescence | Rapid reaction to form highly fluorescent diastereomers. akjournals.comresearchgate.net |
Future Directions and Emerging Research Avenues in D Serine Benzylamide Chemistry
Development of Novel and Efficient Stereoselective Synthetic Methodologies
One promising approach is the use of enzymatic catalysis. D-aminopeptidases, for example, can be used for the stereospecific synthesis of D-peptides. nih.govrsc.org Computational studies on D-aminopeptidase have elucidated the mechanisms behind its specificity, showing that the enzyme faces significantly higher energy barriers for processing L-stereoisomers compared to D-substrates. nih.govrsc.org This understanding can guide the engineering of more efficient enzymes for the synthesis of D-serine-containing peptides. Another biological method involves the use of diaminopimelate dehydrogenase (DAPDH), which can produce D-serine from hydroxypyruvate with high stereoselectivity (>99% e.e.), offering a green alternative to traditional chemical synthesis. mdpi.com
In chemical synthesis, significant efforts are directed at optimizing coupling conditions to prevent epimerization, a common side reaction when activating the carboxylic acid of an amino acid. rsc.org The formation of an oxazol-5(4H)-one intermediate is a primary mechanism for the loss of chiral integrity. rsc.org The use of the tert-butyloxycarbonyl (Boc) protecting group, as in Boc-D-serine, is advantageous because it has been found to suppress racemization during coupling with benzylamine (B48309). medchemexpress.com Novel coupling reagents and additives are also being explored. For instance, the oxime additive Oxyma-B has been shown to be effective in controlling optical purity during carbodiimide-mediated acylations of amino acids like serine. rsc.org
Furthermore, innovative routes are being developed that rearrange the synthetic sequence to enhance purity and ease of isolation. For example, forming the benzylamide of Boc-D-serine before subsequent reactions like methylation can prevent the formation of methyl ester byproducts and improve the extraction of intermediates due to increased hydrophobicity. medchemexpress.com Research also focuses on purification methods, such as forming crystalline phosphate (B84403) salts of intermediates to enhance both chemical and chiral purity, which is particularly useful in the synthesis of related drugs like Lacosamide. google.com
Table 1: Comparison of Synthetic Strategies for D-Serine Derivatives
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Enzymatic Catalysis (e.g., DAPDH) | Uses enzymes for stereoselective synthesis. mdpi.com | High stereoselectivity (>99% e.e.), environmentally friendly, mild reaction conditions. mdpi.com | Limited enzyme availability and substrate scope. mdpi.com |
| Optimized Chemical Coupling | Use of Boc-protecting groups and specific coupling agents (e.g., with Oxyma-B). rsc.orgmedchemexpress.com | Suppresses racemization, allows for high purity of the desired stereoisomer. medchemexpress.com | Requires careful selection of reagents and conditions to avoid side reactions like epimerization. rsc.org |
| Sequential Modification & Purification | Formation of benzylamide prior to other steps; purification via crystalline salts. medchemexpress.comgoogle.com | Reduces byproducts, improves isolation and enhances chiral purity of intermediates. medchemexpress.comgoogle.com | May increase the number of synthetic steps. |
| Catalytic Dehydrative Amidation | Direct synthesis of amides using catalysts like diboronic acid anhydride (B1165640). nih.gov | Efficient, can be applied to N-protected serine derivatives with minimal racemization. nih.gov | Catalyst development and optimization are ongoing. |
Advanced Applications in Combinatorial Chemistry and Automated Synthesis of Libraries
The Boc-D-serine benzylamide scaffold is an ideal building block for combinatorial chemistry and the automated synthesis of peptide libraries. These high-throughput techniques are essential for modern drug discovery, allowing for the rapid generation and screening of thousands of compounds to identify new lead molecules. rsc.orgresearchgate.netuzh.ch
In combinatorial synthesis, a core scaffold, such as D-serine benzylamide, is systematically decorated with a variety of chemical groups at different positions to create a "library" of diverse but related compounds. google.com The use of Boc-D-serine is highly compatible with solid-phase peptide synthesis (SPPS), a cornerstone of automated peptide library generation. researchgate.netrsc.orgacs.org In SPPS, the growing peptide chain is anchored to a solid resin support, allowing for the sequential addition of amino acids with simple washing steps to remove excess reagents. acs.org The Boc group serves as a temporary protecting group for the N-terminus, which can be removed under acidic conditions before the next amino acid is coupled. researchgate.net
Automated peptide synthesizers have revolutionized this process, enabling the rapid production of large numbers of peptides. researchgate.net These instruments can perform the repetitive cycles of deprotection, washing, and coupling required for SPPS with high precision and efficiency. researchgate.net this compound, or more commonly, Boc-D-serine, can be incorporated into these automated workflows to generate libraries of peptides containing a D-amino acid. researchgate.net The inclusion of D-amino acids is a key strategy to increase the proteolytic stability of peptide-based drugs. nih.gov
The development of novel solid-phase resins and linker strategies continues to expand the possibilities for combinatorial synthesis. For example, methods have been developed for the direct synthesis of peptide thioesters from serine residues on a solid support, which is valuable for native chemical ligation—a powerful technique for synthesizing large proteins. rsc.org These advancements, combined with automated synthesis platforms, facilitate the creation of complex peptide libraries based on scaffolds like D-serine benzylamide for screening against a wide range of biological targets. rsc.org
Rational Design of Next-Generation Bioactive Molecules from D-Serine Benzylamide Scaffolds
The D-serine benzylamide scaffold provides a robust framework for the rational design of new bioactive molecules. Rational drug design involves creating molecules that are tailored to interact with a specific biological target, such as an enzyme or a receptor, based on a detailed understanding of the target's three-dimensional structure and mechanism of action. slideshare.netdiva-portal.org The inclusion of a D-amino acid like D-serine is a powerful strategy in this context, as it can confer unique conformational properties and enhanced resistance to degradation by proteases. researchgate.net
The D-serine benzylamide core can be used to develop peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. For example, D-serine and other D-amino acids have been incorporated into peptide sequences to create potent and proteolytically stable inhibitors of enzymes like thrombin, a key target in anticoagulation therapy. researchgate.net In such designs, the D-amino acid can establish crucial interactions within the enzyme's active site that are distinct from those of its L-counterpart, leading to high affinity and selectivity. researchgate.net
The D-serine benzylamide scaffold is particularly valuable for generating inhibitors of serine proteases, where the serine hydroxyl group or the amide backbone can mimic interactions of the natural substrate. By modifying the substituents on the benzyl (B1604629) ring and the free hydroxyl group of the serine, chemists can fine-tune the molecule's binding affinity, selectivity, and pharmacokinetic properties. For example, derivatives of D-serine have been used as starting materials for the synthesis of complex bioactive structures like 2,3-diaminopropanoic acid (L-Dap), a component of many bioactive peptides and a scaffold for creating inhibitors of advanced glycosylation end-products. mdpi.com
The process of rational design often starts with a known "lead" compound or a structural hypothesis. The D-serine benzylamide structure can serve as this lead, from which libraries of derivatives are synthesized and tested. Structure-activity relationship (SAR) studies on these derivatives help to identify which chemical modifications lead to improved biological activity, guiding the design of the next generation of molecules. diva-portal.org
Table 2: Examples of Bioactive Scaffolds Derived from D-Serine
| Bioactive Molecule Class | Target/Application | Role of D-Serine Scaffold | Reference |
|---|---|---|---|
| Thrombin Inhibitors | Anticoagulation Therapy | Provides proteolytic stability and specific interactions within the enzyme active site. | researchgate.net |
| L-Dap Derivatives | Antibacterials, Enzyme Inhibitors | Serves as a chiral template for synthesizing the non-proteinogenic amino acid L-Dap. | mdpi.com |
| Peptidomimetics | Various (e.g., GPCRs, Proteases) | Introduces conformational constraints and enhances resistance to enzymatic degradation. | nih.gov |
| Kainic Acid Analogues | Neuroscience Research | Used as a chiral starting material for the enantioselective synthesis of complex heterocyclic structures. | nih.gov |
Integration of In Silico and Experimental Approaches for Accelerated Discovery
The synergy between computational (in silico) and experimental methods is revolutionizing the pace of drug discovery and chemical research. researchgate.netplos.orgnih.gov For D-serine benzylamide and its derivatives, this integrated approach allows for the rapid screening of virtual libraries, prediction of properties, and a deeper understanding of molecular interactions, thereby saving significant time and resources. researchgate.net
Computational tools like molecular docking and molecular dynamics (MD) simulations are used to model the interaction between potential drug candidates and their biological targets. nih.govmdpi.com For instance, researchers can virtually dock a library of D-serine benzylamide derivatives into the active site of an enzyme to predict their binding affinity and orientation. nih.gov MD simulations can then be used to study the stability of these interactions over time and to understand how the molecule might induce conformational changes in the protein. uncst.go.ug This was demonstrated in studies of benzamide (B126) derivatives as Rho-associated kinase-1 (ROCK1) inhibitors, where in silico screening identified promising candidates that were later shown to be stable in the binding pocket via MD simulations. nih.gov
Quantitative Structure-Activity Relationship (3D-QSAR) models are another powerful in silico tool. These models correlate the chemical structures of a series of compounds with their measured biological activity to create a predictive model. nih.gov This allows researchers to predict the activity of new, unsynthesized derivatives of the D-serine benzylamide scaffold and to prioritize the most promising candidates for synthesis and experimental testing. nih.gov
Furthermore, computational methods are being applied to the synthesis process itself. For example, deep learning models have been developed to predict and optimize the outcomes of peptide synthesis reactions, reducing the failure rate and improving the efficiency of automated synthesizers. acs.org Density functional theory (DFT) calculations have been used to study the mechanisms of side reactions, such as the racemization of serine residues, providing insights that can help in designing better synthetic protocols. mdpi.com By combining these computational predictions with targeted experimental validation, researchers can accelerate the discovery and development of new molecules based on the D-serine benzylamide scaffold, moving more efficiently from initial concept to final application. plos.orgacs.org
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-D-serine benzylamide while ensuring stereochemical integrity?
- Methodological Answer : The synthesis requires meticulous protection of the amino group (Boc) and benzylamide formation. Key steps include:
- Coupling conditions : Use carbodiimide-based reagents (e.g., DCC) with HOBt to minimize racemization during amide bond formation .
- Stereochemical monitoring : Employ -NMR and chiral HPLC to verify retention of D-configuration. Compare optical rotation values with literature standards (e.g., in CHCl) .
- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 4:6) to isolate the product in >95% purity .
Q. How can researchers validate the identity and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Confirm the presence of Boc (δ 1.4 ppm, singlet for tert-butyl) and benzylamide (δ 7.3 ppm, aromatic protons) groups in -NMR. Use -NMR to verify carbonyl signals (δ 170–175 ppm for amides) .
- IR : Detect amide I (1650–1680 cm) and amide II (1530–1570 cm) bands to confirm secondary structure .
- HRMS : Match the molecular ion peak (e.g., [M+H] at m/z 354.1907 for CHNO) to theoretical values .
Q. What are the recommended storage conditions for this compound to prevent degradation?
- Methodological Answer : Store at −20°C under inert gas (argon or nitrogen) to avoid hydrolysis of the Boc group. Use amber vials to limit photodegradation. Monitor stability via TLC (silica gel, R = 0.5 in EtOAc/hexane) every 6 months .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like 17β-HSD1, leveraging the benzylamide moiety’s affinity for hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bonding networks .
- SAR insights : Compare with analogs (e.g., Cbz-phenylalanine benzylamide) to identify critical substituents affecting activity .
Q. What experimental strategies resolve contradictory data in this compound’s bioactivity profiles?
- Methodological Answer :
- Dose-response assays : Perform IC determinations in triplicate across multiple cell lines (e.g., macrophages for anti-inflammatory studies) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to detect hydrolyzed byproducts (e.g., free serine) that may confound bioactivity results .
- Structural analogs : Synthesize and test derivatives (e.g., hydroxylated benzylamides) to isolate pharmacophoric elements .
Q. How can this compound be incorporated into metal-organic frameworks (MOFs) for catalytic or drug-delivery applications?
- Methodological Answer :
- Coordination chemistry : Utilize the benzylamide’s hydrogen-bonding capacity (e.g., N–H···O interactions) to assemble MOFs with Co or Zn nodes. Monitor crystallinity via PXRD .
- Loading efficiency : Quantify drug encapsulation using UV-Vis spectroscopy (λ = 280 nm for benzylamide) and release kinetics in PBS (pH 7.4) .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in in vitro assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC values. Report 95% confidence intervals .
- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Include raw data in supplementary materials .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- QC protocols : Implement in-process controls (e.g., TLC at each reaction step) and final characterization (NMR, HPLC) for every batch .
- DoE optimization : Use factorial design (e.g., temperature, solvent ratio) to identify critical parameters affecting yield and purity .
Ethical & Reporting Standards
Q. What documentation is essential for replicating this compound-based experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
